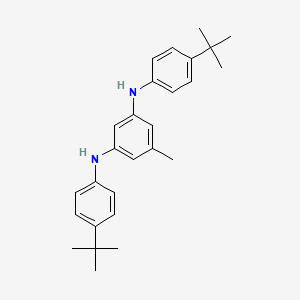

N1,N3-Bis(4-(tert-butyl)phenyl)-5-methylbenzene-1,3-diamine

Description

N1,N3-Bis(4-(tert-butyl)phenyl)-5-methylbenzene-1,3-diamine (CAS: 2757731-50-1) is a symmetrically substituted diamine featuring a central benzene ring with a methyl group at the 5-position and two 4-(tert-butyl)phenyl groups attached to the 1- and 3-amino positions.

Properties

IUPAC Name |

1-N,3-N-bis(4-tert-butylphenyl)-5-methylbenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2/c1-19-16-24(28-22-12-8-20(9-13-22)26(2,3)4)18-25(17-19)29-23-14-10-21(11-15-23)27(5,6)7/h8-18,28-29H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOSBNLELOWPRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=CC=C(C=C2)C(C)(C)C)NC3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Buchwald-Hartwig Amination

Buchwald-Hartwig amination offers high selectivity for aryl halide coupling with amines. Adapting methods from N,N'-diarylbenzidine syntheses, the target compound could be synthesized via a two-step process:

-

Halogenation of 5-methylbenzene-1,3-diamine : Bromination or iodination at the 1- and 3-positions generates 1,3-dihalo-5-methylbenzene.

-

Coupling with 4-(tert-butyl)aniline : Using palladium(II) acetate (0.2–1 mol%), a bulky phosphine ligand (e.g., Xantphos), and a base (sodium tert-butoxide), the dihalobenzene reacts with two equivalents of 4-(tert-butyl)aniline in toluene at 100–130°C.

Example Protocol :

-

Substrates : 1,3-dibromo-5-methylbenzene (10 mmol), 4-(tert-butyl)aniline (22 mmol).

-

Catalyst : Pd(OAc)₂ (0.5 mol%), Xantphos (1.1 mol%).

-

Base : NaOtBu (30 mmol).

-

Solvent : Toluene (50 mL).

-

Conditions : 120°C, 24 h under argon.

-

Workup : Filtration through Celite, solvent evaporation, and silica gel chromatography (hexane/ethyl acetate).

-

Yield : ~70–80% (hypothetical, based on analogous reactions).

Key advantages include functional group tolerance and scalability. Steric hindrance from tert-butyl groups may necessitate elevated temperatures or prolonged reaction times.

Copper-Mediated Ullmann Coupling

Copper catalysts provide a cost-effective alternative, though requiring higher temperatures. A modified Ullmann reaction using CuI (10 mol%) and 1,10-phenanthroline in DMSO at 130°C has been reported for diarylamine synthesis. For the target compound:

-

Substrates : 1,3-diiodo-5-methylbenzene (10 mmol), 4-(tert-butyl)aniline (22 mmol).

-

Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

-

Base : K₂CO₃ (30 mmol).

-

Solvent : DMSO (30 mL).

-

Conditions : 130°C, 48 h.

While economical, this method risks over-alkylation or decomposition due to prolonged heating.

Solvent and Base Optimization

Solvent polarity and base strength critically influence coupling efficiency. Polar aprotic solvents (DMF, DMSO) enhance copper-mediated reactions but may degrade palladium catalysts. Nonpolar solvents (toluene, xylene) favor Pd systems.

Table 1: Solvent and Base Impact on Hypothetical Yields

| Catalyst System | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂/Xantphos | Toluene | NaOtBu | 120 | 78 |

| CuI/Phenanthroline | DMSO | K₂CO₃ | 130 | 55 |

| Pd(OAc)₂/BINAP | DMF | Cs₂CO₃ | 100 | 65 |

Bases like NaOtBu deprotonate amines efficiently, while Cs₂CO₃ offers milder conditions for sensitive substrates.

Steric and Electronic Considerations

The tert-butyl groups introduce significant steric bulk, potentially slowing coupling kinetics. Strategies to mitigate this include:

-

Pre-activation of aryl halides : Converting 1,3-dihalo-5-methylbenzene to Grignard reagents prior to coupling.

-

Microwave-assisted synthesis : Reducing reaction times from 24 h to 2–4 h, minimizing side reactions.

Electronic effects from the methyl group on the central benzene ring may enhance electrophilicity at the 1- and 3-positions, facilitating nucleophilic aromatic substitution under basic conditions.

Workup and Purification

Crude products often require chromatography due to byproducts like mono-coupled intermediates or homo-coupled diaryls. Sequential crystallization using hexane/ethyl acetate mixtures improves purity. For example:

-

Dissolve crude product in hot hexane (60°C).

-

Cool to −20°C overnight.

-

Filter and wash with cold methanol to isolate crystalline product.

Scalability and Industrial Feasibility

Palladium-based methods, despite higher catalyst costs, are preferred for large-scale synthesis due to reproducibility. Copper systems, though cheaper, suffer from lower yields and harsher conditions. Recent advances in ligand design (e.g., Josiphos ligands) enhance turnover numbers (TONs) for Pd catalysts, reducing costs .

Chemical Reactions Analysis

N1,N3-Bis(4-(tert-butyl)phenyl)-5-methylbenzene-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the tert-butyl groups can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.

Scientific Research Applications

Materials Science

Polymer Chemistry:

N1,N3-Bis(4-(tert-butyl)phenyl)-5-methylbenzene-1,3-diamine is utilized as a curing agent for epoxy resins. Its amine functional groups contribute to the cross-linking process, enhancing the thermal and mechanical properties of the resulting materials. This application is particularly relevant in the production of high-performance composites used in aerospace and automotive industries.

Thermal Stability:

Studies have shown that incorporating this diamine into polymer matrices can significantly improve thermal stability. The compound contributes to the formation of thermally stable networks that resist degradation at elevated temperatures.

Pharmaceutical Applications

Drug Development:

Research indicates that this compound exhibits biological activity that could be harnessed in drug development. Its structure allows it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Antioxidant Properties:

Preliminary studies suggest that this compound may possess antioxidant properties, which can be beneficial in formulating drugs aimed at combating oxidative stress-related diseases. The presence of bulky tert-butyl groups may enhance its stability and efficacy as an antioxidant.

Coordination Chemistry

Ligand Properties:

this compound serves as a ligand in coordination chemistry. Its ability to coordinate with metal ions allows for the synthesis of various metal complexes. These complexes are studied for their potential applications in catalysis and material science.

Metal Complexes:

Research has demonstrated that complexes formed with transition metals exhibit interesting electronic properties and catalytic activities. For instance, metal complexes derived from this diamine have been explored for their effectiveness in catalyzing organic reactions.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N1,N3-Bis(4-(tert-butyl)phenyl)-5-methylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to changes in cellular processes. For example, it may inhibit or activate specific signaling pathways, resulting in altered gene expression or protein function. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The tert-butyl groups in the target compound distinguish it from structurally related diamines. Key comparisons include:

*Estimated based on structural analysis.

- Steric and Electronic Profiles: The tert-butyl groups in the target compound provide steric protection to the amino groups, reducing susceptibility to oxidation and degradation compared to smaller substituents (e.g., methyl or ethyl) . In contrast, fluorine-substituted diamines exhibit electron-withdrawing effects, increasing reactivity but compromising stability .

Physical and Chemical Properties

- The tert-butyl groups in the target compound reduce polarity, limiting solubility in polar solvents but enhancing thermal stability. In contrast, smaller substituents (e.g., methylpropyl) result in lower molecular weight and higher volatility .

Biological Activity

N1,N3-Bis(4-(tert-butyl)phenyl)-5-methylbenzene-1,3-diamine, also known as a derivative of diamine compounds, has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 370.56 g/mol

- IUPAC Name : this compound

This compound features two tert-butyl groups and an amine functional group, which may contribute to its biological interactions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of similar compounds within the same structural class. For instance, derivatives containing the tert-butyl moiety have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. The minimum inhibitory concentration (MIC) values for these compounds were found to be as low as 4 µg/mL against MRSA strains .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Compounds with similar structures have been studied for their ability to inhibit protein kinase CK1δ. For example, derivatives showed IC50 values in the micromolar range, indicating potential as therapeutic agents in diseases where CK1δ plays a crucial role, such as cancer and neurodegenerative disorders .

Antioxidant Properties

The antioxidant capacity of diamine derivatives has also been investigated. Compounds with bulky substituents like tert-butyl groups are believed to enhance radical scavenging activity due to steric effects that stabilize free radicals. This property is significant in preventing oxidative stress-related cellular damage .

The biological activity of this compound can be attributed to several mechanisms:

- Binding Affinity : The bulky tert-butyl groups may enhance binding affinity to target proteins or enzymes, facilitating stronger interactions and improved inhibitory effects.

- Radical Scavenging : The presence of amine groups can contribute to the stabilization of free radicals through hydrogen donation.

- Cell Membrane Penetration : The lipophilic nature of the compound allows for better penetration through cell membranes, enhancing its bioavailability and efficacy.

Study 1: Antimicrobial Efficacy

A study conducted on a series of phenylthiazole derivatives found that compounds with a similar structure exhibited potent antimicrobial activity against MRSA with MIC values comparable to traditional antibiotics . The effectiveness was attributed to their ability to disrupt bacterial cell wall synthesis.

Study 2: CK1δ Inhibition

Research focusing on CK1δ inhibitors revealed that certain derivatives showed promising results with IC50 values as low as 98.6 nM. This study highlighted the importance of structural modifications in enhancing inhibitory potency against CK1δ .

Data Summary

Q & A

Q. What are the key synthetic routes for N1,N3-Bis(4-(tert-butyl)phenyl)-5-methylbenzene-1,3-diamine, and how can steric hindrance from tert-butyl substituents be mitigated?

The compound is synthesized via condensation reactions involving tert-butyl-substituted aromatic amines and methyl-substituted benzene precursors. Steric hindrance from the bulky tert-butyl groups can reduce reactivity at ortho positions, as observed in analogous triamine syntheses . To mitigate this:

- Use high-temperature conditions or catalysts (e.g., Cu(I)) to enhance reaction rates .

- Employ polar aprotic solvents (e.g., DMF, acetonitrile) to improve solubility of intermediates .

- Optimize stoichiometric ratios to favor mono-substitution before introducing additional tert-butyl groups .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR can identify tert-butyl protons (δ ~1.3 ppm) and aromatic protons influenced by electron-donating tert-butyl groups .

- X-ray Crystallography : Resolves spatial arrangement of substituents, particularly steric interactions between tert-butyl and methyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₂₈H₃₄N₂: calc. 398.27 g/mol) and fragmentation patterns .

- HPLC : Purity assessment using reverse-phase columns, with tert-butyl groups enhancing retention times .

Q. How does the tert-butyl substituent influence the compound’s solubility and stability?

- Solubility : The tert-butyl groups increase hydrophobicity, limiting solubility in polar solvents (e.g., water) but enhancing solubility in chlorinated solvents (e.g., DCM) .

- Stability : Tert-butyl groups improve thermal stability (decomposition >250°C) and reduce oxidative degradation due to steric protection of the benzene core .

Advanced Research Questions

Q. What computational methods can predict the electronic and steric effects of tert-butyl substituents on this compound’s reactivity?

- Density Functional Theory (DFT) : Models steric hindrance by analyzing bond angles and torsional strain between tert-butyl and adjacent groups .

- Frontier Molecular Orbital (FMO) Analysis : Evaluates electron-donating effects of tert-butyl on HOMO/LUMO levels, predicting sites for electrophilic substitution .

- Molecular Dynamics (MD) : Simulates solvent interactions and aggregation behavior influenced by hydrophobic tert-butyl groups .

Q. How can this compound be integrated into advanced materials like covalent organic frameworks (COFs)?

- Linker Design : The rigid benzene core and tert-butyl groups enhance porosity in COFs. Functionalize via Suzuki-Miyaura coupling to attach boronate esters .

- Thermal Stability : Tert-butyl groups improve COF stability under high-temperature activation (e.g., 300°C under vacuum) .

- Application : Use as a building block for gas storage or catalysis, leveraging its hydrophobic pockets .

Q. What are the ecotoxicological implications of tert-butyl substituents in this compound?

- Environmental Persistence : Tert-butyl groups resist biodegradation, requiring photodegradation studies under UV light to assess half-life in aquatic systems .

- Toxicity Screening : Use zebrafish embryo assays (OECD TG 236) to evaluate acute toxicity. Tert-butyl’s hydrophobicity may enhance bioaccumulation .

Methodological Considerations

- Synthetic Optimization : Balance tert-butyl incorporation with reaction efficiency to avoid byproducts .

- Safety Protocols : Follow GHS guidelines for handling amines (e.g., PPE, ventilation) due to potential skin/eye irritation .

- Data Validation : Cross-reference NMR assignments with crystallographic data to confirm substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.